2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound features a unique structure that includes an isobutyl group and an acetic acid moiety, making it of interest in both synthetic chemistry and biological applications. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
This compound can be classified under heterocyclic organic compounds, specifically as an oxadiazole derivative. It is often synthesized for research purposes in medicinal chemistry due to its potential therapeutic applications. The synthesis and study of oxadiazole derivatives have been reported in various scientific literature, emphasizing their importance in drug discovery and development .
The synthesis of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves several key steps:
The molecular structure of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid can be represented as follows:
The structure features an oxadiazole ring substituted with an isobutyl group at one position and an acetic acid functional group at another. This specific substitution pattern imparts unique chemical properties that can influence its biological activity.
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or neutral medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides | Base-catalyzed conditions |
The mechanism of action for 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is primarily related to its interaction with biological targets. Preliminary studies suggest that compounds containing the oxadiazole ring exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism .
Additionally, modifications to the oxadiazole structure can enhance its permeability across cellular membranes, potentially increasing its effectiveness against various pathogens .
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid has several potential applications in scientific research:
The 1,2,4-oxadiazole ring system serves as a critical bioisostere for amide and ester bonds due to its enhanced metabolic stability and preserved planarity, making it invaluable in medicinal chemistry applications [4]. For derivatives like 2-(3-isobutyl-1,2,4-oxadiazol-5-yl)acetic acid, cyclocondensation remains the cornerstone synthetic methodology. This process typically involves a two-stage protocol beginning with the preparation of O-acylamidoxime precursors, followed by ring-closing cyclodehydration. The amidoxime component is derived from the reaction of nitriles with hydroxylamine, while the acylating agent (such as an acid chloride or activated ester) provides the carbonyl component that becomes the C-3 substituent of the oxadiazole ring. For the target compound, the acetic acid moiety originates from an activated succinic acid derivative or haloacetic acid equivalent, while the isobutyl group stems from valeronitrile-derived amidoxime [5] [8].
Recent methodological advancements have enabled efficient one-pot syntheses directly from amidoximes and carboxylic acid derivatives in aprotic bipolar solvents, eliminating the need for intermediate isolation. For 3-alkyl substituted oxadiazoles like the isobutyl variant, optimized conditions employ dimethyl sulfoxide (DMSO) as solvent with inorganic bases (K₂CO₃ or Cs₂CO₃) at ambient temperature. This approach facilitates the use of diverse carboxylic acid partners, including protected derivatives of 2-(carboxymethyl)acetic acid, achieving yields of 75-92% for 3-alkyl-5-substituted oxadiazoles within 6-12 hours. The solvent polarity critically influences cyclization kinetics, with DMSO providing optimal solvation for the anionic transition state involved in ring closure [4] [5].
Table 1: Cyclocondensation Approaches for 5-Substituted 3-Isobutyl-1,2,4-Oxadiazoles
Precursor for C5 Position | Cyclization Conditions | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Bromoacetate + Amidoxime | DMF, K₂CO₃, 25°C | 8 h | 78% | Atom economy, no activator required |
Protected 2-(Carboxymethyl)acetic acid + EDCI/HOBt | DMSO, K₂CO₃, 25°C | 12 h | 85% | High functional group tolerance |
Amidoxime + Succinic Anhydride | CH₃CN, Et₃N, 0°C → 25°C | 24 h (stepwise) | 68% | Direct access to acetic acid sidechain |
Activated Ester (NHS) of Acetic Acid Derivative | DMSO, DBU, 25°C | 6 h | 92% | Rapid kinetics, minimal epimerization |
The O-acylamidoxime intermediate serves as the pivotal precursor determining both the efficiency of subsequent cyclization and the structural integrity of the final oxadiazole. For 2-(3-isobutyl-1,2,4-oxadiazol-5-yl)acetic acid synthesis, the O-acylation step requires careful optimization to prevent N-acylation byproducts and ensure regioselective O-functionalization. Sterically unhindered aliphatic amidoximes (e.g., those derived from isobutyl nitrile) exhibit higher O-selectivity compared to aromatic counterparts when acylated with moderately activated carboxylic acids like protected bromoacetic acid or 2-(tert-butoxycarbonyl)acetic acid. The optimal activating agents identified include ethyl chloroformate (forming mixed anhydrides in situ) and carbodiimides (EDCI/DMAP system), providing O-acylamidoximes in 80-95% yield with minimal purification requirements [4] [5].
Stability studies reveal that O-(carboxyalkyl)amidoximes bearing β-alanine-like spacers are susceptible to slow cyclization during storage, necessitating immediate use or storage at -20°C. This inherent reactivity is strategically leveraged in one-pot protocols where the O-acylamidoxime undergoes in situ cyclization without isolation. For the isobutyl-acetic acid derivative, tert-butyl ester protection of the acetic acid moiety prevents premature cyclization while allowing straightforward deprotection post-ring formation. Substituent electronic effects significantly impact cyclization kinetics: electron-donating alkyl groups (e.g., isobutyl at C-3) accelerate ring closure compared to electron-withdrawing substituents, enabling milder reaction conditions for the target compound [4].
Table 2: Optimization Parameters for O-Acylamidoxime Precursors
Amidoxime Structure | Acylating Agent | Activation System | Temperature | O/N Selectivity | Stability Profile |
---|---|---|---|---|---|
(CH₃)₂CHCH₂-C(=NOH)NH₂ | Bromoacetyl Bromide | None | -78°C → 0°C | >95% O-acylation | Low; spontaneous cyclization |
(CH₃)₂CHCH₂-C(=NOH)NH₂ | Fmoc-β-Ala-OH | EDCI/HOBt/DIEA | 0°C | 87% O-acylation | Moderate (48h at -20°C) |
(CH₃)₂CHCH₂-C(=NOH)NH₂ | Boc-CH₂-COOH | DIC/DMAP | 25°C | 92% O-acylation | High (1 week at -20°C) |
(CH₃)₂CHCH₂-C(=NOH)NH₂ | NHS Ester of Acetic Acid Derivative | None | 25°C | 98% O-acylation | Intermediate (cyclizes upon base addition) |
Tetrabutylammonium fluoride (TBAF) serves as a uniquely effective catalyst for the cyclodehydration of O-acylamidoximes to 1,2,4-oxadiazoles under exceptionally mild conditions (room temperature, anhydrous aprotic solvents). This methodology is particularly valuable for thermally sensitive compounds like those bearing acetic acid functionalities, which may decarboxylate under conventional thermal cyclization (100-140°C). The mechanism involves fluoride-induced deprotonation of the amidoxime nitrogen, generating a highly nucleophilic species that intramolecularly attacks the carbonyl carbon, as confirmed through isolation of fluorosilyl intermediates in model systems. For 2-(3-isobutyl-1,2,4-oxadiazol-5-yl)acetic acid synthesis, catalytic TBAF (10-20 mol%) in tetrahydrofuran (THF) achieves complete conversion within 2-4 hours at 25°C, compared to 12-24 hours required under thermal conditions [4].
The catalytic cycle involves reversible formation of a silylated amidoxime intermediate, which undergoes rapid cyclization with concomitant elimination of fluorotrialkylsilane. The liberated TBAF then regenerates the active catalyst, enabling low catalytic loadings. This method demonstrates exceptional functional group tolerance, preserving acid-labile protecting groups (e.g., tert-butyl esters) and stereochemical integrity of α-chiral centers adjacent to the acetic acid chain. Process optimization reveals that anhydrous conditions are critical to prevent competitive hydrolysis, while solvent screening identifies THF and acetonitrile as optimal for 3-alkyl-oxadiazole formation. The method has been successfully scaled to multigram syntheses of pharmaceutical intermediates containing the 3-isobutyl-5-(carboxymethyl)oxadiazole core [4] [5].
Table 3: TBAF-Mediated Cyclization Performance Across Oxadiazole Derivatives
O-Acylamidoxime Precursor | TBAF Loading (mol%) | Solvent | Time (h) | Product Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
O-(Bromoacetyl)-3-methylbutaneamidoxime | 10 | THF | 3 | 95% | <2% elimination products |
O-(Fmoc-β-alanyl)-3-methylbutaneamidoxime | 20 | CH₃CN | 4 | 88% | 5% Fmoc deprotection |
O-(N-Boc-α-methyl-β-alanyl)-3-methylbutaneamidoxime | 15 | THF | 6 | 82% | No epimerization detected |
O-(2-carboxyethyl)-3-methylbutaneamidoxime | 30 | DMF | 2 | 78% | 10% dimeric impurity |
Solid-phase synthesis techniques provide strategic advantages for the scalable production of 2-(3-isobutyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives, particularly in combinatorial libraries targeting structure-activity relationships. The most successful approaches utilize Wang or Sieber amide resins functionalized with carboxylic acid linkers, enabling attachment through either the amidoxime nitrogen or the acetic acid carboxyl group. For C-terminal diversification, the resin-bound carboxylic acid (e.g., Wang-resin-linked bromoacetic acid) undergoes coupling with isobutyl amidoxime, followed by TBAF-catalyzed cyclization directly on the solid support. This methodology achieves 85-92% step efficiency with minimal diketopiperazine formation, as confirmed by LC-MS monitoring of resin cleavage [4] [5].
Combinatorial optimization employs split-and-pool techniques where the amidoxime component (C-3 position) and carboxylic acid component (C-5 position) are systematically varied. Key innovations include photolabile linkers for traceless cleavage and flow-through reactors enabling continuous production. Recent advances demonstrate gram-scale synthesis of the 3-isobutyl-5-(carboxymethyl)oxadiazole core via polymer-supported carbodiimide reagents, achieving 89% yield and >95% purity after simple filtration and solvent removal. This solid-assisted solution-phase (SASP) approach circumvents limitations of traditional solid-phase synthesis while maintaining advantages of facile purification. Throughput analysis confirms these methods efficiently generate derivative libraries containing >50 analogs of 2-(3-isobutyl-1,2,4-oxadiazol-5-yl)acetic acid within 72 hours, significantly accelerating lead optimization workflows [4] [5].
Table 4: Solid-Phase Strategies for Oxadiazole Library Synthesis
Solid Support | Anchor Position | Coupling Chemistry | Cyclization Conditions | Cleavage Method | Average Purity |
---|---|---|---|---|---|
Wang Resin | Carboxylic acid (C5) | Amidoxime acylation with DIC | TBAF/THF, 25°C, 4h | TFA/DCM (95:5) | 92% |
Rink Amide MBHA Resin | Amidoxime nitrogen | Bromoacetic acid/DIC | DBU/DMF, 25°C, 6h | 20% hexafluoroisopropanol/DCM | 85% |
TentaGel S-OH | Both (divergent synthesis) | Sequential amidoxime/acyl chloride | Pyridine catalysis, 50°C | Photolysis (365 nm) | 78% |
Polymer-supported EDCI (solution-phase) | None (soluble polymer) | One-pot amidoxime/acylation | TBAF/THF, 25°C | Filtration | 95% |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: